N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is not fully understood, but it is believed to act via modulation of ion channels in the body. Specifically, it has been found to modulate the activity of TRPV1, a calcium channel that is involved in pain sensation and inflammation. By modulating the activity of this channel, N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the biochemical and physiological effects of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide include:
1. Anti-inflammatory effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
2. Analgesic effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have analgesic effects, making it a potential candidate for the treatment of pain.
3. Modulation of ion channels: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to modulate the activity of certain ion channels in the body, making it a valuable tool for studying the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has several advantages and limitations for lab experiments. Some of the advantages of using N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide in lab experiments include:
1. High potency: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a highly potent compound, meaning that small amounts can produce significant effects.
2. Wide range of effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Some of the limitations of using N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide in lab experiments include:
1. Limited solubility: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has limited solubility in water, making it difficult to work with in some experiments.
2. Lack of specificity: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have effects on multiple ion channels in the body, making it difficult to determine its specific effects.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide. Some of the future directions for research include:
1. Development of new drugs: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may serve as a starting point for the development of new drugs with anti-inflammatory and analgesic effects.
2. Study of ion channels: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may be used to study the activity of ion channels in the body, leading to a better understanding of their role in disease.
3. Investigation of other potential applications: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have other potential applications in scientific research, such as in the study of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide involves the reaction of sec-butylamine, 4-ethoxy-3-methoxybenzaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds via an amidation reaction, resulting in the formation of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide. This synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide include:
1. Cancer Research: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have anti-cancer properties, making it a potential candidate for cancer treatment.
2. Neuroscience Research: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to modulate the activity of certain ion channels in the brain, making it a valuable tool for studying the nervous system.
3. Drug Discovery: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been used as a starting point for the development of new drugs, due to its unique chemical properties.
Eigenschaften
Produktname |
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide |
---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
(E)-N-butan-2-yl-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-5-12(3)17-16(18)10-8-13-7-9-14(20-6-2)15(11-13)19-4/h7-12H,5-6H2,1-4H3,(H,17,18)/b10-8+ |
InChI-Schlüssel |
KINRWHSJPDHIPH-CSKARUKUSA-N |
Isomerische SMILES |
CCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OCC)OC |
SMILES |
CCC(C)NC(=O)C=CC1=CC(=C(C=C1)OCC)OC |
Kanonische SMILES |
CCC(C)NC(=O)C=CC1=CC(=C(C=C1)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.